Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
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Overview
Description
Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by multiple azo groups, which are responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with phenylamine derivatives. The intermediate products undergo further diazotization and coupling with sulphonated naphthalene derivatives to form the final compound. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in textile dyeing, ink manufacturing, and as a colorant in food and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different pH environments. The sulphonate groups enhance the solubility of the compound in aqueous solutions, making it suitable for various applications. The molecular targets include cellular proteins and nucleic acids, where the compound can bind and induce color changes, aiding in visualization and analysis .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-amino-3-((4-((4-((2,4-diaminophenyl)azo)phenyl)amino)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- Disodium 4-amino-3,6-bis((4-((2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-((7-((2,4-diaminophenyl)azo)-1-hydroxy-3-sulphonatonaphthyl)azo)-4’-((4-hydroxyphenyl)azo)-1,1’-biphenyl-2,2’-disulphonate
Uniqueness
This compound stands out due to its multiple azo groups, which provide a broader range of color changes and higher stability compared to similar compounds. Its sulphonate groups also enhance its solubility, making it more versatile for various applications.
Properties
CAS No. |
72906-15-1 |
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Molecular Formula |
C34H25N10Na3O10S3 |
Molecular Weight |
898.8 g/mol |
IUPAC Name |
trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N10O10S3.3Na/c35-19-6-12-25(24(36)16-19)42-39-22-9-7-20(8-10-22)38-26-13-11-23(17-27(26)55(46,47)48)41-43-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)37)44-40-21-4-2-1-3-5-21;;;/h1-17,38,45H,35-37H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
RSOOZRIHUZKOOE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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